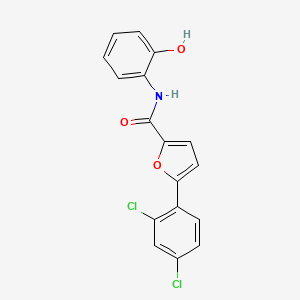![molecular formula C18H15NO3 B10796442 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one](/img/structure/B10796442.png)
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one is an organic compound belonging to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with an ethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzaldehyde and 2-aminophenol.
Condensation Reaction: 4-ethoxybenzaldehyde undergoes a condensation reaction with 2-aminophenol in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the benzoxazinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it into an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzoxazinone ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzoxazinone.
Substitution: Halogenated or nitro-substituted benzoxazinone derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is focused on its potential therapeutic applications. Studies have indicated that it may inhibit certain enzymes or pathways involved in disease progression, making it a target for drug discovery.
Industry
Industrially, this compound is explored for its use in the production of polymers and advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.
作用機序
The mechanism of action of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one
- 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one
- 2-[(E)-2-(4-chlorophenyl)ethenyl]-4H-1,3-benzoxazin-4-one
Uniqueness
Compared to its analogs, 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets, making it a compound of interest for further research and development.
特性
IUPAC Name |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-21-14-10-7-13(8-11-14)9-12-17-19-18(20)15-5-3-4-6-16(15)22-17/h3-12H,2H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLAOBVTVUUPGH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]-1-phenylpropan-1-ol](/img/structure/B10796360.png)
![1-(1H-1,3-Benzodiazol-2-YL)-N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-YL]propyl}piperidine-4-carboxamide](/img/structure/B10796363.png)
![2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol](/img/structure/B10796376.png)
![2-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]-3-methoxyphenol](/img/structure/B10796381.png)
![1-[1-(5-methylhex-5-en-2-yl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B10796391.png)
![N-[1-[[1-(4-chlorophenyl)cyclobutyl]methyl]piperidin-4-yl]-3-(furan-2-yl)propanamide](/img/structure/B10796397.png)
![2-[2-(4-Ethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796399.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B10796404.png)
![N-[1-(2-chloro-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B10796408.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B10796415.png)


![N-[(2-Ethoxyphenyl)methyl]-2-(2-methylpropyl)-1-oxo-3-(thiophen-2-YL)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10796436.png)
![2-[2-(3-Methoxy-phenylamino)-quinazolin-4-ylamino]-ethanol](/img/structure/B10796438.png)
